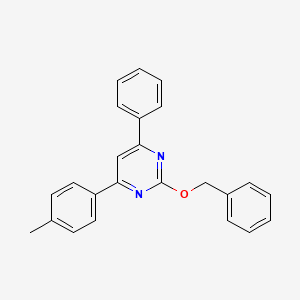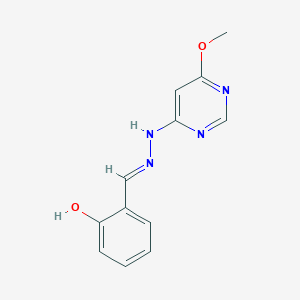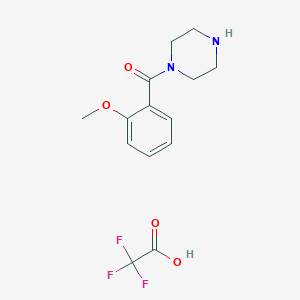
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine, also known as BMPP, is a heterocyclic compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine is not fully understood. However, it has been proposed that 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways. For example, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have various biochemical and physiological effects. In cancer cells, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to induce apoptosis by activating caspase-3 and caspase-9. It has also been shown to induce cell cycle arrest at the G2/M phase. In inflammation, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield and purity. It is also stable under normal laboratory conditions. However, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
For 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine research include the development of more water-soluble derivatives, the study of 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine in combination with other therapies, and the development of drug delivery systems.
Métodos De Síntesis
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine can be synthesized by the condensation reaction between 4-methylbenzaldehyde, benzyl bromide, and phenylurea in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions. The product is obtained by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In neurological disorders, 2-(benzyloxy)-4-(4-methylphenyl)-6-phenylpyrimidine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-(4-methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O/c1-18-12-14-21(15-13-18)23-16-22(20-10-6-3-7-11-20)25-24(26-23)27-17-19-8-4-2-5-9-19/h2-16H,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAYVAAQFRFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-6-phenyl-2-phenylmethoxypyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[1'-(1,3-benzodioxol-5-yl)-1,4'-bipiperidin-3-yl]pyrimidin-4(3H)-one](/img/structure/B6060859.png)
![N-cyclohexyl-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6060861.png)
![7-(2,4-dimethylbenzoyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060868.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060881.png)
![4-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,2-dimethylpiperazine](/img/structure/B6060894.png)

![3-[(cyclopentylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6060900.png)
![N-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B6060907.png)
![5-(3-nitrophenyl)-N-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6060910.png)
![2-{[(6-bromo-1-methyl-1H-benzimidazol-2-yl)imino]methyl}-1-benzothiophene-3-ol](/img/structure/B6060914.png)
![N-cyclopentyl-3-cyclopropyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B6060919.png)
![7-chloro-3-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenyl-2-quinolinol](/img/structure/B6060924.png)

![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)